NSC5844
NSC5844
NSC 5844 is a bis-quinoline with diverse biological activities. It inhibits the growth of P. falciparum strains that are sensitive (D-6) and resistant (W-2) to chloroquine in vitro (IC50s = 17 and 27 nM, respectively) but lacks activity against P. berghei in vivo. NSC 5844 inhibits the growth of MDA-MB-468 and MCF-7 breast cancer cells with GI50 values of 7.35 and 14.80 μM, respectively. It also inhibits 24% of botulinum neurotoxin serotype A light chain (BoNT/A LC) metalloprotease activity at a concentration of 20 μM.
NSC5844, also known as RE640, is a bisquinoline compound with C-C chemokine receptor type 1 (CCR1)-agonistic properties.
NSC5844, also known as RE640, is a bisquinoline compound with C-C chemokine receptor type 1 (CCR1)-agonistic properties.
Brand Name:
Vulcanchem
CAS No.:
140926-75-6
VCID:
VC0537733
InChI:
InChI=1S/C20H16Cl2N4/c21-13-1-3-15-17(5-7-23-19(15)11-13)25-9-10-26-18-6-8-24-20-12-14(22)2-4-16(18)20/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26)
SMILES:
C1=CC2=C(C=CN=C2C=C1Cl)NCCNC3=C4C=CC(=CC4=NC=C3)Cl
Molecular Formula:
C20H16Cl2N4
Molecular Weight:
383.3 g/mol
NSC5844
CAS No.: 140926-75-6
Cat. No.: VC0537733
Molecular Formula: C20H16Cl2N4
Molecular Weight: 383.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | NSC 5844 is a bis-quinoline with diverse biological activities. It inhibits the growth of P. falciparum strains that are sensitive (D-6) and resistant (W-2) to chloroquine in vitro (IC50s = 17 and 27 nM, respectively) but lacks activity against P. berghei in vivo. NSC 5844 inhibits the growth of MDA-MB-468 and MCF-7 breast cancer cells with GI50 values of 7.35 and 14.80 μM, respectively. It also inhibits 24% of botulinum neurotoxin serotype A light chain (BoNT/A LC) metalloprotease activity at a concentration of 20 μM. NSC5844, also known as RE640, is a bisquinoline compound with C-C chemokine receptor type 1 (CCR1)-agonistic properties. |
|---|---|
| CAS No. | 140926-75-6 |
| Molecular Formula | C20H16Cl2N4 |
| Molecular Weight | 383.3 g/mol |
| IUPAC Name | N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C20H16Cl2N4/c21-13-1-3-15-17(5-7-23-19(15)11-13)25-9-10-26-18-6-8-24-20-12-14(22)2-4-16(18)20/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26) |
| Standard InChI Key | SSXYXSMMVMVYEV-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN=C2C=C1Cl)NCCNC3=C4C=CC(=CC4=NC=C3)Cl |
| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1Cl)NCCNC3=C4C=CC(=CC4=NC=C3)Cl |
| Appearance | Solid powder |
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